![molecular formula C15H14ClNO4S B361090 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 332057-66-6](/img/structure/B361090.png)

4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

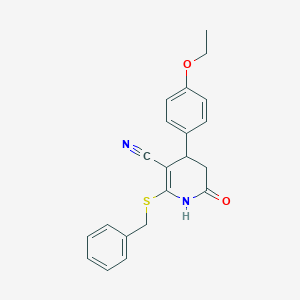

This compound belongs to the class of organic compounds known as sulfanilides . It is an organic aromatic compound containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . The molecular formula is C15H14ClNO4S, and it has an average mass of 339.794 Da .

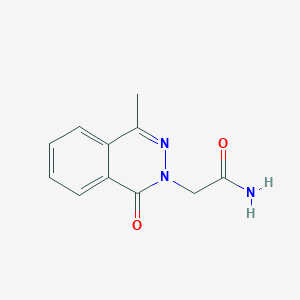

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a methylsulfonyl amino group and a chlorobenzyl group attached . The molecular weight is 339.8g/mol.Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Enzyme Induction

Studies have highlighted the metabolic transformation and enzyme induction capabilities of compounds related to 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid. For instance, research has shown that methylsulfonyl metabolites derived from chlorinated compounds like dichlorobenzene can significantly influence the activities of hepatic microsomal enzymes involved in drug metabolism. Such metabolites have been associated with inducing phase I and phase II reactions in hepatic microsomal drug metabolism, pointing towards their potential role in modifying enzyme activities and influencing metabolic pathways (Kato, Kogure, Sato, & Kimura, 1988).

Environmental and Toxicological Insights

Research into similar compounds has also provided valuable insights into environmental and toxicological aspects. For example, the study of methylsulfonyl metabolites of polychlorinated biphenyl congeners in rats revealed their significant impact on hepatic microsomal drug-metabolizing enzyme systems. These findings suggest the involvement of such metabolites in inducing enzyme systems, which could have implications for understanding the environmental persistence and biological effects of related compounds (Kato et al., 1995).

Pharmacokinetics and Drug Development

Investigations into the pharmacokinetics of sulfoxide compounds provide a framework for understanding the absorption, distribution, and metabolism of this compound analogs. Studies on compounds like ML-1035 have shown how enantiomers can have different disposition kinetics and how their metabolic pathways, including sulfidation and sulfoxidation, can affect their pharmacological profiles. Such research is crucial for drug development, particularly in designing compounds with desirable pharmacokinetic properties (Kuo, Poole, Mandagere, & Hwang, 1993).

Biochemical and Molecular Mechanisms

The study of metabolites from chlorinated aromatic hydrocarbons, such as those formed from tetrachlorobiphenyl, sheds light on the biochemical and molecular mechanisms underlying the formation and effects of sulfur-containing metabolites. Such research contributes to a deeper understanding of the metabolic fate and potential toxicological implications of these compounds, which is essential for assessing their safety and environmental impact (Haraguchi et al., 1985).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-22(20,21)17(10-11-2-6-13(16)7-3-11)14-8-4-12(5-9-14)15(18)19/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRBPWWNHRUUQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B361007.png)

![8-phenoxy-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B361010.png)

![4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B361012.png)

![Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate](/img/structure/B361014.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B361019.png)

![O-cyclohexyl N-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate](/img/structure/B361021.png)

![2-amino-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B361084.png)

![5-[5-(3-Bromophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B361109.png)